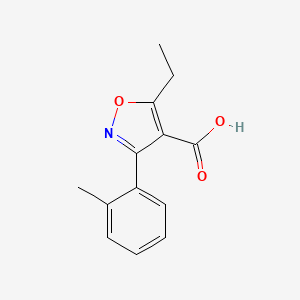

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid

Beschreibung

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Eigenschaften

IUPAC Name |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLPLRALWNEQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts like AuCl3 . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require moderate conditions and can yield various substituted isoxazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and alkynes. The process is optimized for high yield and purity, often employing metal catalysts such as Cu(I) or Ru(II) to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.

3,5-Disubstituted isoxazoles: These compounds have different substituents at the 3 and 5 positions, offering varied chemical properties.

Uniqueness

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

Chemical Structure:

this compound features a five-membered ring containing one nitrogen and one oxygen atom, with an ethyl group and an o-tolyl substituent contributing to its unique properties. Its molecular formula is .

The biological activity of this compound primarily involves its interaction with specific enzymes and biological macromolecules. The compound can act as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which can lead to significant effects on various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

- Antimicrobial Activity: Isoxazole derivatives, including this compound, have shown promise as antimicrobial agents, potentially disrupting bacterial cell function.

Anticancer Properties

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of key regulatory proteins.

Case Study:

In a study examining the effects of isoxazole derivatives on human leukemia cell lines, it was found that certain derivatives exhibited significant cytotoxicity. The compounds were shown to alter the expression levels of apoptosis-related genes such as Bcl-2 and p21^WAF-1, indicating a potential pathway for inducing cancer cell death through cell cycle arrest and apoptosis promotion .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several pathogenic microorganisms, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | 50 | Moderate to High |

| Ciprofloxacin | 25 | Standard Reference |

| Clotrimazole | 10 | Standard Reference |

Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

-

Enzyme Inhibition Studies:

- The compound has been utilized as a probe in biochemical assays to study enzyme interactions, revealing its potential as a therapeutic agent targeting specific metabolic pathways .

- Synthesis and Derivative Studies:

- Comparative Analysis:

Q & A

Q. What are the optimal conditions for synthesizing 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid?

The synthesis typically involves refluxing a mixture of a substituted isoxazole precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with reagents like sodium acetate in acetic acid. For example, analogous procedures use 1.1 equivalents of a formyl-substituted acid, 1.0 equivalent of a thiazolone or thiazolidinone derivative, and sodium acetate as a catalyst under reflux for 3–5 hours . Purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products.

Q. How can the purity of synthesized this compound be verified?

Analytical techniques include:

- HPLC : To assess purity using reverse-phase chromatography with UV detection.

- Melting Point Analysis : Compare observed values with literature data (e.g., similar isoxazole derivatives exhibit melting points in the range of 180–220°C) .

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values.

Q. What solvents are compatible with this compound for experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. Ethanol and diethyl ether are suitable for washing precipitates during purification .

Advanced Research Questions

Q. How do steric effects of the o-tolyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The ortho-methyl group introduces steric hindrance, which can slow down electrophilic attacks at the isoxazole ring. Computational modeling (e.g., DFT studies) and kinetic experiments under varying temperatures (25–80°C) are recommended to quantify activation barriers. Comparative studies with meta- or para-substituted analogs can isolate steric vs. electronic effects .

Q. What spectroscopic methods resolve contradictions in characterizing tautomeric forms of the isoxazole-carboxylic acid system?

Conflicting data on tautomerism (e.g., keto-enol equilibria) can arise due to solvent polarity. Use:

Q. How can synthetic byproducts from competing cyclization pathways be minimized?

Side products often form via alternative ring closures (e.g., thiazole instead of isoxazole). Strategies include:

Q. What mechanistic insights explain the role of sodium acetate in the synthesis?

Sodium acetate acts as both a base (deprotonating intermediates) and a weak nucleophile, facilitating cyclization. Isotopic labeling (e.g., using NaOAc-d3) combined with LC-MS can track proton transfer steps and confirm its dual role .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported yields for similar isoxazole syntheses?

Yield variations (e.g., 60–85%) may stem from:

Q. What stability studies are critical for long-term storage of this compound?

Conduct accelerated degradation studies under:

Q. How can X-ray crystallography validate the compound’s structural conformation?

Single-crystal X-ray diffraction (as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) provides bond-length data (e.g., C=O at ~1.21 Å) and dihedral angles between the isoxazole ring and o-tolyl substituent, clarifying steric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.